![molecular formula C28H36ClNO3 B14242035 (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol CAS No. 214140-51-9](/img/structure/B14242035.png)
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is a synthetic compound with a complex structure. It belongs to the class of chlorinated steroids and is characterized by its unique chemical configuration, which includes a chloro group and a dimethylaminoethoxyphenyl group attached to the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, including the introduction of the chloro group and the dimethylaminoethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized steroids.
Scientific Research Applications
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural steroid hormone with a similar backbone structure but lacking the chloro and dimethylaminoethoxyphenyl groups.
Chlorotrianisene: A synthetic estrogen with a chloro group but different overall structure.
Uniqueness
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is unique due to its specific chemical modifications, which confer distinct biological and chemical properties. These modifications can enhance its binding affinity to steroid receptors and alter its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
214140-51-9 |
|---|---|
Molecular Formula |
C28H36ClNO3 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
(8S,9R,11S,13S,14S,17S)-4-chloro-11-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H36ClNO3/c1-28-16-22(17-4-6-18(7-5-17)33-15-14-30(2)3)26-19-10-12-24(31)27(29)20(19)8-9-21(26)23(28)11-13-25(28)32/h4-7,10,12,21-23,25-26,31-32H,8-9,11,13-16H2,1-3H3/t21-,22+,23-,25-,26+,28-/m0/s1 |
InChI Key |
DVBSGAHYOBEMBU-QVVDWPINSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


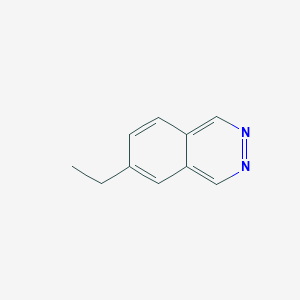
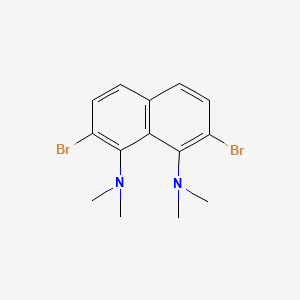
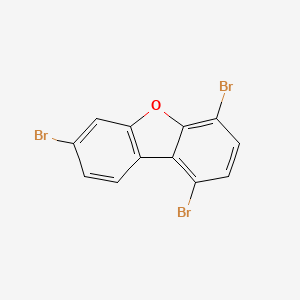
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
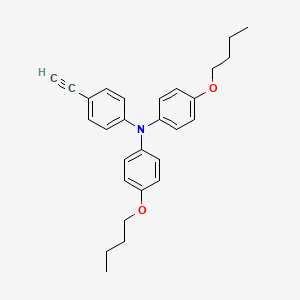
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
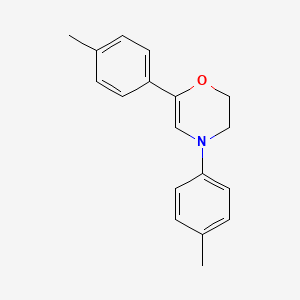
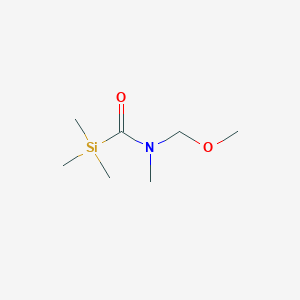
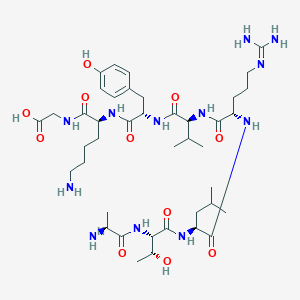
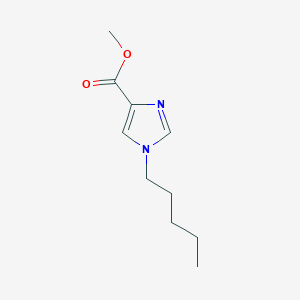
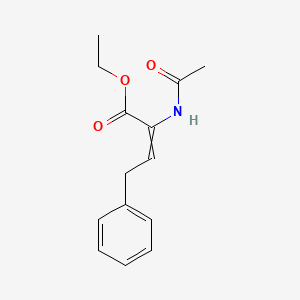
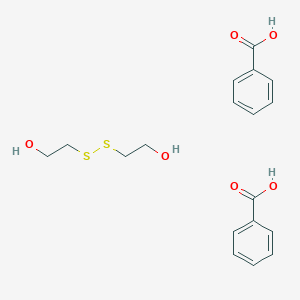
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
